

# 3-Iodo-4,5-dimethoxybenzaldehyde molecular weight

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## Compound of Interest

Compound Name: 3-Iodo-4,5-dimethoxybenzaldehyde

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An In-depth Technical Guide: **3-Iodo-4,5-dimethoxybenzaldehyde**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**3-Iodo-4,5-dimethoxybenzaldehyde** is a poly-substituted aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its core attributes, including its precise molecular weight, physicochemical properties, synthesis, and analytical characterization. We delve into its chemical reactivity, highlighting its utility as a versatile synthetic intermediate for constructing complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. Furthermore, this document outlines its documented applications in the synthesis of bioactive compounds, including antineoplastic agents, and provides rigorous protocols for its safe handling, storage, and use in a research and development setting.

## Chemical Identity and Strategic Significance

**3-Iodo-4,5-dimethoxybenzaldehyde**, also known as 5-Iodo-veratraldehyde, belongs to the class of substituted benzaldehydes, which are foundational building blocks in organic chemistry.<sup>[1]</sup> Its structure is characterized by a benzene ring functionalized with an aldehyde group, two methoxy groups, and a strategically positioned iodine atom. This unique combination of functional groups makes it a high-value intermediate for several reasons:

- **Dual Reactivity:** The molecule possesses two distinct reactive centers: the aldehyde group, which can undergo a wide array of transformations such as oxidation, reduction, and condensation reactions, and the aryl iodide moiety.<sup>[1]</sup>
- **Cross-Coupling Potential:** The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.<sup>[1]</sup>
- **Scaffold for Complexity:** The dimethoxy-substituted phenyl ring provides a common structural motif found in numerous natural products and pharmacologically active molecules, offering a robust scaffold for building molecular diversity.

Its utility has been demonstrated in the synthesis of complex natural products and potent therapeutic agents, solidifying its importance for professionals in drug development.<sup>[2]</sup>

## Physicochemical and Molecular Properties

A clear understanding of the fundamental properties of **3-Iodo-4,5-dimethoxybenzaldehyde** is critical for its effective use in experimental design. The key quantitative data are summarized below.

Property	Value	Source(s)
Molecular Weight	292.07 g/mol	[1][3][4][5]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> IO <sub>3</sub>	[3][4][5]
CAS Number	32024-15-0	[1][3][4]
IUPAC Name	3-iodo-4,5-dimethoxybenzaldehyde	[4][5]
Synonyms	5-Iodoveratraldehyde, 3,4-dimethoxy-5-iodobenzaldehyde	[4]
Appearance	Solid	-
Melting Point	68°C to 72°C	[2][4]
Sensitivity	Air and light sensitive	[4][6]

## Synthesis and Purification

The preparation of **3-Iodo-4,5-dimethoxybenzaldehyde** is typically achieved through the electrophilic iodination of its precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde). The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution.

### Synthetic Strategy: Electrophilic Aromatic Iodination

The direct iodination of veratraldehyde requires an iodinating agent and often an oxidizing agent to generate a more potent electrophilic iodine species (e.g., I<sup>+</sup>). A common and effective laboratory method involves the use of molecular iodine (I<sub>2</sub>) in the presence of an oxidant such as Phenyliodine(III) diacetate (PIDA). The reaction is typically performed in a suitable organic solvent. The regioselectivity is directed by the existing methoxy groups, leading to substitution at the C5 position, which is ortho to one methoxy group and para to the other.

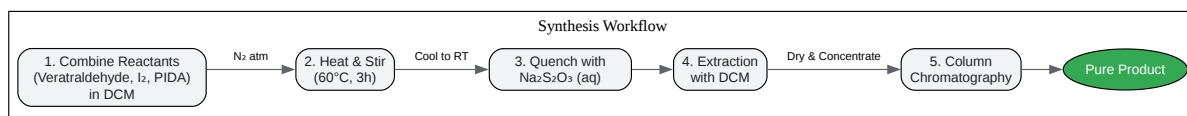
### Experimental Protocol: Iodination of Veratraldehyde

This protocol is a representative procedure and should be performed by qualified personnel with appropriate safety measures.

- **Reaction Setup:** In a Schlenk tube under a nitrogen atmosphere, combine 3,4-dimethoxybenzaldehyde (1.0 mmol), molecular iodine ( $I_2$ , 1.0 mmol), and Phenyliodine(III) diacetate (PIDA, 1.5 mmol).
- **Solvent Addition:** Add anhydrous dichloromethane (DCM, 2 mL) to the tube.
- **Reaction Conditions:** Stir the mixture at 60°C using a pre-heated oil bath for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $Na_2S_2O_3$ ) to consume any unreacted iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate ( $NaHCO_3$ ) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

## Purification

The crude product is purified using flash column chromatography on silica gel. A solvent system of petroleum ether and ethyl acetate (e.g., a gradient starting from 15:1) is typically effective for isolating the pure **3-Iodo-4,5-dimethoxybenzaldehyde**.<sup>[7]</sup> The purity of the final product should be confirmed by analytical methods.



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Caption: Workflow for the synthesis and purification of **3-Iodo-4,5-dimethoxybenzaldehyde**.

## Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This self-validating system is crucial for the integrity of subsequent experiments.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), two distinct aromatic protons (singlets), and two methoxy groups (singlets, ~3.9 ppm).
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (~190 ppm), the aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift), and the two methoxy carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the compound, with the molecular ion peak [M]<sup>+</sup> or [M+H]<sup>+</sup> corresponding to the calculated value for C<sub>9</sub>H<sub>9</sub>IO<sub>3</sub>.
- Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, most notably a strong absorption band around 1680-1700 cm<sup>-1</sup> corresponding to the C=O stretch of the aromatic aldehyde.
- Melting Point Analysis: A sharp melting point within the literature range (68-72°C) is a strong indicator of high purity.<sup>[2][4]</sup>

## Chemical Reactivity and Synthetic Utility

The synthetic power of **3-Iodo-4,5-dimethoxybenzaldehyde** stems from its ability to undergo selective transformations at its two primary functional groups.

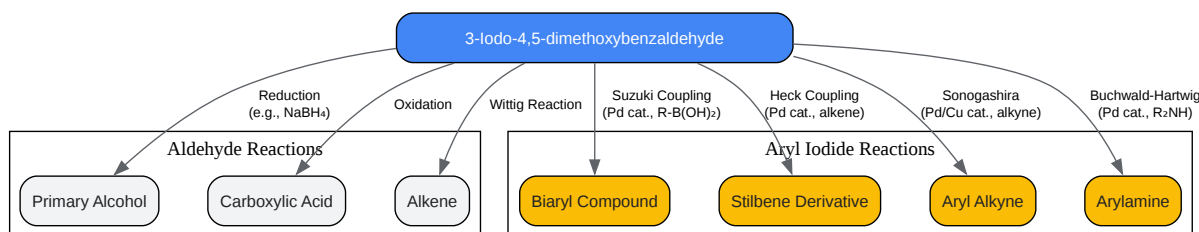
## Reactions at the Aldehyde Group

- **Reduction:** The aldehyde can be readily reduced to the corresponding primary alcohol, (3-Iodo-4,5-dimethoxyphenyl)methanol, using mild reducing agents like sodium borohydride ( $\text{NaBH}_4$ ).<sup>[1]</sup>
- **Oxidation:** Stronger oxidizing agents will convert the aldehyde to the corresponding carboxylic acid, 3-Iodo-4,5-dimethoxybenzoic acid.
- **Condensation and Nucleophilic Addition:** It serves as an electrophile for various C-C bond-forming reactions, including Wittig reactions (to form alkenes), Grignard reactions, and aldol or Claisen-Schmidt condensations.<sup>[8]</sup>

## Reactions at the Aryl Iodide

The C-I bond is the most synthetically valuable site for building molecular complexity. It is an ideal substrate for numerous cross-coupling reactions.

- **Suzuki Coupling:** Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
- **Heck Coupling:** Palladium-catalyzed reaction with alkenes to form substituted stilbenes and cinnamates.
- **Sonogashira Coupling:** Palladium and copper co-catalyzed reaction with terminal alkynes to generate aryl alkynes.
- **Buchwald-Hartwig Amination:** Palladium-catalyzed formation of C-N bonds with amines.



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Caption: Key synthetic transformations of **3-Iodo-4,5-dimethoxybenzaldehyde**.

## Applications in Research and Drug Development

The synthetic versatility of **3-Iodo-4,5-dimethoxybenzaldehyde** makes it a valuable precursor in medicinal chemistry.

- **Anticancer Agents:** It has been utilized in the synthesis of iodo- and diiodocombstatin phosphate prodrugs, which are analogs of the potent tubulin-binding agent combretastatin A-4.[2]
- **Natural Product Synthesis:** The compound serves as a key building block for the total synthesis of complex natural products like chloropeptin I and chloropeptin II.[2]
- **Stilbene Derivatives:** It was employed in the preparation of trimethoxy-stilbene derivatives, a class of compounds often investigated for diverse biological activities.[2]
- **Scaffold for Library Synthesis:** Its dual reactivity allows for its use as a platform to generate libraries of diverse small molecules for high-throughput screening in drug discovery campaigns.

## Safety, Handling, and Storage

Due to its chemical nature, strict safety protocols must be followed when handling **3-Iodo-4,5-dimethoxybenzaldehyde**.

## Hazard Assessment

The compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[\[6\]](#)[\[9\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[2\]](#)[\[6\]](#)
- Primary Routes of Exposure: Skin contact, eye contact, inhalation of dust.[\[9\]](#)

## Personal Protective Equipment (PPE) and Handling

PPE / Procedure	Specification	Purpose
Engineering Controls	Certified Chemical Fume Hood	Required for all manipulations to prevent inhalation of dust or vapors. <a href="#">[9]</a> <a href="#">[10]</a>
Eye Protection	Chemical Splash Goggles & Face Shield	Protects against splashes and airborne particles. <a href="#">[10]</a>
Hand Protection	Nitrile Gloves (min. 5 mil)	Prevents direct skin contact. Inspect for tears before use. <a href="#">[10]</a>
Body Protection	Flame-retardant Lab Coat	Protects against chemical splashes. <a href="#">[10]</a>
Handling	Avoid generating dust. Weigh and transfer solids with care using appropriate tools (e.g., spatula).	Minimizes aerosolization and exposure risk. <a href="#">[10]</a>

## First Aid Measures

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[\[9\]](#)[\[10\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[\[10\]](#)

- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

## Storage

Proper storage is critical to maintain the compound's integrity. As it is air and light sensitive, it should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and well-ventilated place away from light.[4][6][9]

## Conclusion

**3-Iodo-4,5-dimethoxybenzaldehyde** is more than a simple chemical reagent; it is a strategic tool for molecular architects in the pharmaceutical and chemical sciences. Its well-defined physicochemical properties, predictable reactivity at both the aldehyde and aryl iodide sites, and established synthetic routes make it an indispensable intermediate. The ability to leverage this precursor in sophisticated cross-coupling reactions allows researchers to efficiently construct novel and complex molecules, accelerating the discovery and development of new therapeutic agents. Adherence to rigorous analytical validation and safety protocols will ensure its effective and safe application in advancing scientific research.

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